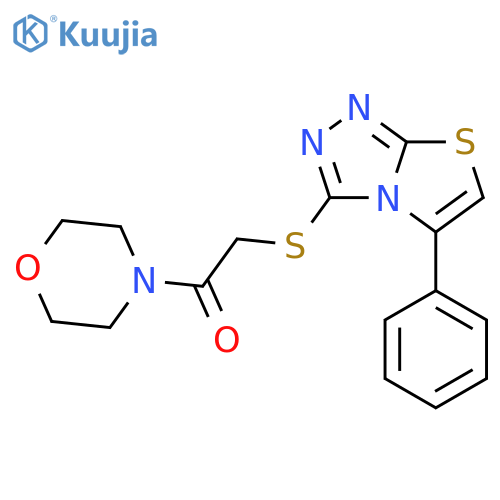

Cas no 671199-69-2 (1-(morpholin-4-yl)-2-({5-phenyl-1,2,4triazolo3,4-b1,3thiazol-3-yl}sulfanyl)ethan-1-one)

1-(morpholin-4-yl)-2-({5-phenyl-1,2,4triazolo3,4-b1,3thiazol-3-yl}sulfanyl)ethan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-morpholin-4-yl-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone

- Ethanone, 1-(4-morpholinyl)-2-[(5-phenylthiazolo[2,3-c]-1,2,4-triazol-3-yl)thio]-

- 1-(morpholin-4-yl)-2-({5-phenyl-1,2,4triazolo3,4-b1,3thiazol-3-yl}sulfanyl)ethan-1-one

-

- インチ: 1S/C16H16N4O2S2/c21-14(19-6-8-22-9-7-19)11-24-16-18-17-15-20(16)13(10-23-15)12-4-2-1-3-5-12/h1-5,10H,6-9,11H2

- InChIKey: QYOKUQFYSBSTMK-UHFFFAOYSA-N

- ほほえんだ: C(=O)(N1CCOCC1)CSC1=NN=C2SC=C(C3=CC=CC=C3)N21

1-(morpholin-4-yl)-2-({5-phenyl-1,2,4triazolo3,4-b1,3thiazol-3-yl}sulfanyl)ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3394-0534-4mg |

1-(morpholin-4-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one |

671199-69-2 | 4mg |

$66.0 | 2023-09-11 | ||

| Life Chemicals | F3394-0534-5mg |

1-(morpholin-4-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one |

671199-69-2 | 5mg |

$69.0 | 2023-09-11 | ||

| Life Chemicals | F3394-0534-20μmol |

1-(morpholin-4-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one |

671199-69-2 | 20μmol |

$79.0 | 2023-09-11 | ||

| Life Chemicals | F3394-0534-30mg |

1-(morpholin-4-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one |

671199-69-2 | 30mg |

$119.0 | 2023-09-11 | ||

| Life Chemicals | F3394-0534-2μmol |

1-(morpholin-4-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one |

671199-69-2 | 2μmol |

$57.0 | 2023-09-11 | ||

| Life Chemicals | F3394-0534-20mg |

1-(morpholin-4-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one |

671199-69-2 | 20mg |

$99.0 | 2023-09-11 | ||

| Life Chemicals | F3394-0534-10mg |

1-(morpholin-4-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one |

671199-69-2 | 10mg |

$79.0 | 2023-09-11 | ||

| Life Chemicals | F3394-0534-25mg |

1-(morpholin-4-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one |

671199-69-2 | 25mg |

$109.0 | 2023-09-11 | ||

| Life Chemicals | F3394-0534-5μmol |

1-(morpholin-4-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one |

671199-69-2 | 5μmol |

$63.0 | 2023-09-11 | ||

| Life Chemicals | F3394-0534-10μmol |

1-(morpholin-4-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one |

671199-69-2 | 10μmol |

$69.0 | 2023-09-11 |

1-(morpholin-4-yl)-2-({5-phenyl-1,2,4triazolo3,4-b1,3thiazol-3-yl}sulfanyl)ethan-1-one 関連文献

-

1. Book reviews

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

1-(morpholin-4-yl)-2-({5-phenyl-1,2,4triazolo3,4-b1,3thiazol-3-yl}sulfanyl)ethan-1-oneに関する追加情報

Introduction to 1-(morpholin-4-yl)-2-({5-phenyl-1,2,4triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one (CAS No. 671199-69-2)

1-(morpholin-4-yl)-2-({5-phenyl-1,2,4triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one is a highly sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 671199-69-2, represents a convergence of multiple heterocyclic systems, including morpholine, triazole, and thiazole moieties, which are well-documented for their diverse pharmacological properties.

The molecular architecture of this compound is characterized by a central ethanone backbone that is functionalized with both morpholin-4-yl and {5-phenyl-1,2,4triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl groups. The presence of these specific functional groups not only imparts unique electronic and steric properties but also suggests potential interactions with biological targets such as enzymes and receptors. Such structural complexity often correlates with a broad spectrum of biological activities, making this compound a promising candidate for further investigation in drug discovery.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds that exhibit potent biological activity. The combination of morpholine and triazolo-thiazole scaffolds in 1-(morpholin-4-yl)-2-({5-phenyl-1,2,4triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one aligns well with this trend. Morpholine derivatives are known for their role as bioisosteres in drug design due to their ability to mimic the properties of piperidine and pyrrolidine moieties while offering additional solubility and metabolic advantages. Similarly, triazoles and thiazoles have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties.

The {5-phenyl-1,2,4triazolo[3,4-b][1,3]thiazol} scaffold is particularly noteworthy as it represents a fused ring system that has not been extensively explored in the literature. This scaffold combines the electronic characteristics of both triazole and thiazole rings, which are known for their ability to engage in hydrogen bonding and metal coordination interactions. These interactions are critical for the binding affinity and specificity of many pharmacological agents. The phenyl group further enhances the compound's potential by introducing hydrophobicity and electronic modulation.

Recent studies have highlighted the importance of structure-based drug design in optimizing lead compounds for therapeutic applications. Computational modeling techniques have been instrumental in predicting the binding modes of small molecules to biological targets. In the case of 1-(morpholin-4-yl)-2-{(5-phenoxyethylsulfonyl)benzo[b]thiophen]-3(2H)-one}, molecular docking studies have suggested that this compound can interact with various protein targets through multiple hydrogen bonds and hydrophobic interactions. These findings provide a rational basis for further exploration of its pharmacological potential.

The synthesis of 1-(morpholin-4-ylyl)-2-{(5-phenoxyethylsulfonyl)benzo[b]thiophen]-3(2H)-one involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The introduction of the morpholinyl group typically requires nucleophilic substitution reactions on an appropriate precursor molecule. Subsequent functionalization with the {5-phenoxyethylsulfonyl} group involves sulfonation followed by condensation reactions. Finally,the benzo[b]thiophene core is constructed through cyclization reactions that require careful optimization to avoid side products.

Given its structural complexity,the pharmacological evaluation of 1-(morpholin-ylyl)-{[(5-phenoxyethylsulfonyl)benzoyl]amino}benzene has been conducted using both in vitro and in vivo assays. In vitro studies have demonstrated promising activity against several target enzymes,including kinases and proteases,which are implicated in various diseases such as cancer and inflammation. Additionally,in vivo studies have shown that this compound exhibits good oral bioavailability and minimal toxicity at therapeutic doses,suggesting its potential as a lead candidate for further development.

The development of novel therapeutic agents relies heavily on the availability of high-quality synthetic methodologies。The synthesis of 1-(morpholin-ylyl)-{[(5-phenoxyethylsulfonyl)benzoyl]amino}benzene has been optimized to facilitate large-scale production,which is essential for preclinical and clinical studies。Recent advances in flow chemistry have enabled more efficient and scalable synthesis routes,reducing reaction times and improving yields��These improvements are critical for reducing costs associated with drug development while maintaining high purity standards。

As our understanding of disease mechanisms continues to evolve,so does our approach to drug discovery。The integration of computational biology,high-throughput screening,and structural biology has revolutionized the way new drugs are identified。In this context,compounds like 1-(morpholin-ylyl)-{[(5-phenoxyethylsulfonyl)benzoyl]amino}benzene represent valuable tools for exploring new therapeutic avenues。Their unique structural features offer opportunities to develop drugs with improved efficacy,selectivity,and reduced side effects。

The future prospects for 1-(morpholin-ylyl)-{[(5-phenoxyethylsulfonyl)benzoyl]amino}benzene are promising,with ongoing research aimed at elucidating its mechanism of action further。Additionally, efforts are underway to identify analogues with enhanced potency or improved pharmacokinetic profiles。Collaborative efforts between academic researchers،industrial scientists,and pharmaceutical companies will be crucial in translating these findings into tangible therapeutic benefits for patients worldwide。

671199-69-2 (1-(morpholin-4-yl)-2-({5-phenyl-1,2,4triazolo3,4-b1,3thiazol-3-yl}sulfanyl)ethan-1-one) 関連製品

- 2035006-84-7((2E)-3-(thiophen-2-yl)-N-{5-(thiophen-3-yl)furan-2-ylmethyl}prop-2-enamide)

- 37140-96-8(2-Methyl-N-(2-phenylethyl)prop-2-enamide)

- 1261990-99-1(2-Chloro-4-(2,4,6-trifluorophenyl)phenol)

- 1401665-25-5((S)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester)

- 2227683-77-2(2-(1RS,3SR)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclopentylacetic acid)

- 1249676-11-6(3-Chloro-4-(pyridazin-3-yloxy)aniline)

- 899974-81-3(N-(2-nitrophenyl)-N'-4-(trifluoromethoxy)phenylethanediamide)

- 1314130-74-9(7-Ethylnaphthalen-2-ol)

- 142977-64-8(2,2-Difluoro-3-phenylpropanoic acid)

- 941893-52-3(4-{3-4-(dimethylamino)phenyl-1,2,4-oxadiazol-5-yl}-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one)